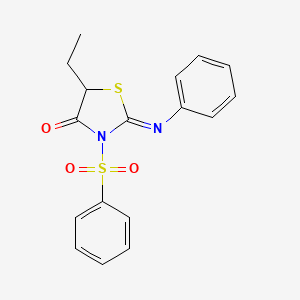
(2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of an ethyl-substituted thiazolidinone with a phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, ethanol, and water.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activities make it a valuable tool in biological research. It has been studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains. Additionally, its anti-inflammatory and anticancer activities have been investigated, making it a potential candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to inhibit specific enzymes and pathways involved in disease processes makes it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by targeting key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- (2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-2-one
- (2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-one
- (2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-3-one
Uniqueness
Compared to similar compounds, (2E)-5-ethyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one stands out due to its specific substitution pattern and electronic properties. These features contribute to its unique reactivity and biological activities, making it a compound of interest in various research fields.
Properties
Molecular Formula |
C17H16N2O3S2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-5-ethyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2O3S2/c1-2-15-16(20)19(24(21,22)14-11-7-4-8-12-14)17(23-15)18-13-9-5-3-6-10-13/h3-12,15H,2H2,1H3 |
InChI Key |
GYVRYJYJSZOIOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=NC2=CC=CC=C2)S1)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11653770.png)
![N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653772.png)
![[2-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate](/img/structure/B11653777.png)
![(6Z)-2-ethyl-5-imino-6-[4-(1-phenylethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653778.png)
![1,4-Bis[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11653783.png)
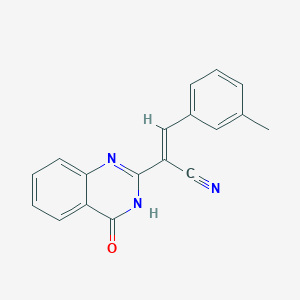
![methyl 4-(3-{(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11653786.png)
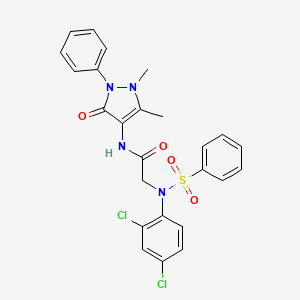
![4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide](/img/structure/B11653809.png)
![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B11653815.png)
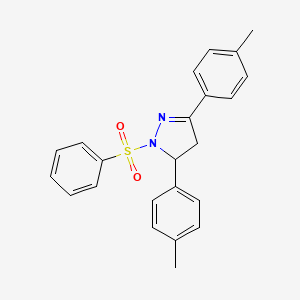
![1-(3-Fluorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B11653837.png)
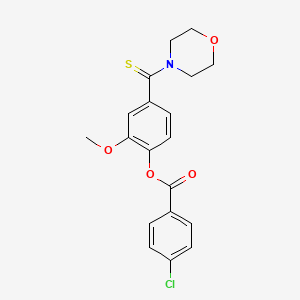
![Ethyl 7-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11653848.png)
